4-Oxo Etodolac
CAS No.: 111478-86-5
Cat. No.: VC20760375
Molecular Formula: C17H19NO4
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 111478-86-5 |
---|---|
Molecular Formula | C17H19NO4 |
Molecular Weight | 301.34 g/mol |
IUPAC Name | 2-(1,8-diethyl-4-oxo-9H-pyrano[3,4-b]indol-1-yl)acetic acid |
Standard InChI | InChI=1S/C17H19NO4/c1-3-10-6-5-7-11-14-12(19)9-22-17(4-2,8-13(20)21)16(14)18-15(10)11/h5-7,18H,3-4,8-9H2,1-2H3,(H,20,21) |
Standard InChI Key | HNWLARFJUBQIQT-UHFFFAOYSA-N |
SMILES | CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)O |
Canonical SMILES | CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)O |
Chemical Properties and Structural Characteristics
4-Oxo Etodolac possesses distinct chemical and physical properties that define its behavior in biological systems and laboratory settings. The compound's structural features directly influence its reactivity patterns and potential biochemical interactions.
Physical and Chemical Properties
The table below summarizes the key physicochemical properties of 4-Oxo Etodolac:
Property | Value |
---|---|
Chemical Name | 4-Oxo etodolac |
Systematic Name | 2-(1,8-Diethyl-4-oxo-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid |
CAS Number | 111478-86-5 |
Molecular Formula | C17H19NO4 |
Molecular Weight | 301.34 g/mol |
Physical Appearance | White to Off-White Solid |
Storage Conditions | 2-8°C (Refrigerated) |
Category | Metabolite, Pharmaceutical Standard |
These properties, documented in chemical databases and research literature, provide essential information for researchers working with this compound in analytical or experimental contexts .
Structural Features
4-Oxo Etodolac differs from its parent compound etodolac (C17H21NO3, MW 287.359 g/mol) through the presence of an oxo group at the 4-position of the tetrahydropyrano[3,4-b]indole ring system . This oxidative modification changes the compound's electronic distribution and potential hydrogen bonding capabilities, potentially affecting its interactions with biological receptors and metabolic enzymes. The structural relationship between etodolac and its 4-oxo metabolite provides valuable insights into structure-activity relationships within this class of compounds.
Metabolic Pathways and Synthesis
Metabolic Formation
4-Oxo Etodolac emerges as a product of oxidative metabolism of etodolac. The hepatic metabolism of etodolac results in several metabolites, with 4-Oxo Etodolac being one of the identified products in rat models . The metabolic transformation involves oxidation of the tetrahydropyrano[3,4-b]indole ring system, specifically at the 4-position. This metabolic pathway contributes to the clearance and elimination profile of the parent drug etodolac, which has an elimination half-life of approximately 7.3 ± 4.0 hours in humans .
Laboratory Synthesis
The synthesis of 4-Oxo Etodolac has been described in scientific literature primarily for the purpose of confirming the identity of the metabolite isolated from biological samples . The synthetic approach typically involves controlled oxidation of etodolac to introduce the oxo group at the 4-position while preserving other structural features. These synthetic methods have played a crucial role in verifying the metabolic products of etodolac and establishing analytical standards for pharmacokinetic studies.
Isolation from Biological Samples
Researchers have successfully isolated 4-Oxo Etodolac from rat urine, confirming its presence as a metabolic product of etodolac in vivo . This isolation procedure typically involves extraction techniques followed by chromatographic separation and structural confirmation through spectroscopic methods. The identification of 4-Oxo Etodolac in biological samples provides direct evidence of its formation during the metabolic processing of etodolac.
Pharmacological Activity
Comparative Activity with Parent Compound
While etodolac exhibits significant anti-inflammatory and analgesic activities through its selective inhibition of cyclooxygenase-2 (COX-2), 4-Oxo Etodolac demonstrates markedly different pharmacological properties . Research has shown that etodolac is 179 times more selective at blocking COX-2 than COX-1, contributing to its therapeutic efficacy and side effect profile . In contrast, 4-Oxo Etodolac, when tested in experimental models, has demonstrated either inactive or only marginal pharmacological activity .
Prostaglandin Synthesis Inhibition
In vitro assessments of 4-Oxo Etodolac's capacity to inhibit prostaglandin production in chondrocyte cells have revealed minimal inhibitory effects . This finding contrasts with the established mechanism of action of etodolac, which effectively reduces prostaglandin synthesis through COX inhibition. The diminished activity of 4-Oxo Etodolac in this regard suggests that the oxidative modification substantially alters the compound's interaction with the COX enzymes.
Research Applications
Pharmacokinetic Studies
4-Oxo Etodolac serves as an important marker in pharmacokinetic studies of etodolac, enabling researchers to track the metabolism and elimination pathways of the parent drug . By monitoring the formation and clearance of this metabolite, researchers can gain insights into the metabolic fate of etodolac in different species and under various physiological conditions.
Metabolite Profiling
The identification and characterization of 4-Oxo Etodolac contribute to the comprehensive metabolite profiling of etodolac . This profiling is essential for understanding the complete pharmacological and toxicological profile of the drug, as metabolites can sometimes contribute to or modify the therapeutic effects or adverse reactions associated with the parent compound.
Analytical Standards
Structure-Activity Relationship Studies
Metabolite Comparison Studies
Comparative studies between 4-Oxo Etodolac and other etodolac metabolites, including 6-hydroxyetodolac, N-methyletodolac, 4-ureidoetodolac, 8-(1'-hydroxy)etodolac, and 7-hydroxyetodolac, have provided valuable insights into the structure-activity relationships within this class of compounds . These studies reveal how specific structural modifications affect the pharmacological properties of etodolac derivatives.
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